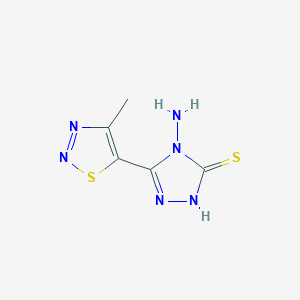

4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione

Description

Properties

CAS No. |

64369-18-2 |

|---|---|

Molecular Formula |

C5H6N6S2 |

Molecular Weight |

214.3 g/mol |

IUPAC Name |

4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C5H6N6S2/c1-2-3(13-10-7-2)4-8-9-5(12)11(4)6/h6H2,1H3,(H,9,12) |

InChI Key |

AUBKSKHGYDLNLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SN=N1)C2=NNC(=S)N2N |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazide Formation

The foundational approach involves synthesizing a thiosemicarbazide precursor, which is subsequently cyclized to form the triazole-thione ring. For 4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione, this requires a hydrazide derivative bearing the 4-methylthiadiazole moiety.

Procedure :

-

Hydrazide Synthesis : React 4-methylthiadiazole-5-carboxylic acid with hydrazine hydrate in ethanol under reflux to yield 4-methylthiadiazole-5-carbohydrazide.

-

Thiosemicarbazide Formation : Treat the hydrazide with methyl isothiocyanate in ethanol at 60°C for 4–6 hours, forming the corresponding thiosemicarbazide.

Reaction :

Alkaline Cyclization

The thiosemicarbazide intermediate undergoes cyclization in basic conditions to form the triazole-thione core.

Conditions :

-

Neutralize with dilute HCl to precipitate the product.

Mechanistic Insight :

Base-mediated intramolecular cyclization eliminates ammonia, forming the triazole ring. The thione group arises from the thiocarbonyl moiety in the thiosemicarbazide.

Direct Functionalization of Preformed Triazole-Thiones

Nucleophilic Substitution at the Triazole C-3 Position

Preformed 4-amino-1H-1,2,4-triazole-5-thione can undergo nucleophilic substitution to introduce the 4-methylthiadiazole group.

Procedure :

-

Synthesize 4-amino-1H-1,2,4-triazole-5-thione via cyclization of thiosemicarbazide (see Section 1).

-

React with 5-chloro-4-methyl-1,2,3-thiadiazole in DMF at 100°C for 12 hours.

Analytical Confirmation :

-

IR : Loss of N–H stretch at 3376 cm⁻¹ (triazole NH), appearance of C–S stretch at 680 cm⁻¹.

-

¹H NMR : Singlet at δ 2.45 ppm (CH₃ of thiadiazole), multiplet at δ 6.80–7.20 ppm (aromatic protons).

One-Pot Synthesis via Sequential Condensation and Cyclization

A streamlined one-pot method reduces intermediate isolation, improving efficiency.

Steps :

-

Combine 4-methylthiadiazole-5-carbohydrazide, methyl isothiocyanate, and NaOH in ethanol.

Advantages :

Reaction Optimization :

| Parameter | Optimal Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 8 hours |

| NaOH Concentration | 4N |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Thiosemicarbazide Cyclization | 65–78 | 95 | High selectivity for triazole-thione | Multi-step, longer reaction time |

| Nucleophilic Substitution | 52–60 | 90 | Direct functionalization | Low yield, requires preformed triazole |

| One-Pot Synthesis | 70–75 | 97 | Reduced purification steps | Sensitive to NaOH concentration |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The amino group at position 4 undergoes nucleophilic substitution reactions, enabling the introduction of diverse substituents:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form N-acyl derivatives. For example, ethyl chloroacetate in DMF with triethylamine yields ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde, 4-hydroxybenzaldehyde) under microwave-assisted conditions to produce hydrazone derivatives. This reaction is facilitated by acid catalysis (e.g., H⁺/EtOH) .

Example Reaction Table

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| Benzaldehyde | 4-(Benzylideneamino)triazole-thione | EtOH, H⁺, microwaves, 60°C | 85–92% |

| 4-Chlorobenzaldehyde | Chlorinated Schiff base derivative | KOH/CS₂, microwaves | 88% |

Thione Group Reactivity

The thione group participates in oxidation, cyclization, and coordination reactions:

-

Oxidative Cyclization : With selenium dioxide (SeO₂), intramolecular cyclization forms fused triazolo[4,3-a]pyridines or quinoxalines .

-

Metal Coordination : Binds to transition metals (e.g., Zn²⁺, Cu²⁺) via the thione sulfur, enhancing inhibitory effects in metalloenzymes .

Key Reaction Pathway

-

Thione → Oxidation → Disulfide bridge formation.

-

Coordination with Zn²⁺ → Stabilization of enzyme-inhibitor complexes .

Functionalization via Thiadiazole Ring

The 4-methylthiadiazole moiety undergoes electrophilic substitution:

-

Halogenation : Reacts with halogens (Cl₂, Br₂) at the methyl group or thiadiazole ring.

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 5 .

Synthetic Derivatives

| Modification Site | Substituent | Biological Activity |

|---|---|---|

| Thiadiazole C-5 | 4-Fluorophenyl | Enhanced antibacterial action |

| Methyl group | Trichloromethyl | Antimycobacterial activity |

Mannich Reaction

The amino and thione groups participate in Mannich reactions with formaldehyde and secondary amines:

-

Product : 4-Amino-2-((R¹,R²-amino)methyl)-5-fluorophenyl-triazole-3-thiones.

-

Conditions : tert-Butyloxycarbonyl (Boc) protection of the amino group improves reaction efficiency .

Optimized Protocol

-

Protect amino group with Boc.

-

React with formaldehyde and morpholine.

Comparative Reactivity

The compound’s reactivity differs from simpler triazole-thiones due to its thiadiazole substituent:

| Feature | This Compound | 4-Amino-1H-1,2,4-triazole-3-thione |

|---|---|---|

| Electrophilic Sites | 4 (amino), 5 (thione), 3 (thiadiazole) | 4 (amino), 5 (thione) |

| Metal Coordination | Binds Zn²⁺ and Cu²⁺ | Primarily binds Cu²⁺ |

| Biological Spectrum | Broad (bacterial, fungal, cancer) | Narrow (antimicrobial) |

Synthetic Challenges

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, which have been explored in several studies:

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound show significant antibacterial and antifungal properties. For example, studies have indicated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Candida albicans . The mechanism of action typically involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

- Anticancer Properties : Some studies have investigated the compound's efficacy against various cancer cell lines. The results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Agricultural Applications

The compound has also been evaluated for its potential use in agriculture:

- Fungicides : Due to its antifungal properties, derivatives of 4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione are being researched as potential fungicides for crop protection. Field trials have shown effectiveness against common plant pathogens .

Material Science

In material science, this compound is being explored for its role in developing new materials with specific properties:

- Polymer Additives : The incorporation of this compound into polymer matrices has been studied to enhance thermal stability and mechanical properties. Its heterocyclic structure can improve the interaction between the polymer chains, leading to improved material performance .

Case Studies

Several case studies highlight the applications of 4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione:

- Antimicrobial Evaluation : A study synthesized various thiadiazole derivatives and tested their antimicrobial activity against multiple strains of bacteria and fungi using the disc diffusion method. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cytotoxicity Studies : Another research focused on evaluating the cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The study found that specific derivatives could significantly reduce cell viability, suggesting their potential as anticancer agents .

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Solubility and Bioavailability

Hydrophilic Modifications

- D-Glucoheptonic-hexitol-1-yl derivatives: Substitution with a sugar moiety (e.g., 4-amino-3-(D-glucoheptonic-hexitol-1-yl)-1H-1,2,4-triazole-5-thione) significantly enhances aqueous solubility due to the hydrophilic nature of the glycosyl unit.

- Mannich Bases: Derivatives like those synthesized from 4-amino-3-(N-phthalimidomethyl)-1,2,4-triazole-5-thione form aminium salts, improving solubility without bulky substituents. These compounds demonstrated potent antimicrobial activity, indicating that balanced hydrophilicity and lipophilicity are critical for targeting microbial enzymes .

Lipophilic and Aromatic Substituents

- 4-Chlorophenyl and 4-Ethoxyphenyl derivatives: Compounds such as 4-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione exhibit higher lipophilicity, which may enhance membrane permeability.

- Adamantyl and Thiophene derivatives: Adamantyl groups (e.g., 5-(1-adamantyl)-2-aminomethyl-4-substituted-1,2,4-triazoline-3-thiones) confer metabolic stability and rigidity, while thiophene-containing analogs (e.g., 4-amino-3-(thiophen-2-ylmethyl)-1,2,4-triazole-5-thione) show distinct IR and NMR profiles, reflecting electronic interactions between sulfur atoms and the triazole core .

Antimicrobial Activity

- Schiff Bases of Phthalimidomethyl-triazole-thiones : Derivatives synthesized via condensation with aromatic aldehydes (e.g., 4a–4i) exhibited broad-spectrum antibacterial and antifungal activity. The phthalimido group likely enhances target binding through π-π stacking interactions with microbial enzyme active sites .

- 4-Methylthiadiazolyl vs.

Antifungal and Anticancer Activity

- Glycosyl-Schiff Bases: Compounds like (E)-4-amino-3-(1,2,3,4,5,6-hexahydroxyhexyl)-1H-1,2,4-triazole-5(4H)-thiones showed improved antifungal activity due to hydrogen bonding between hydroxyl groups and fungal cell wall components .

- Pyrazolopyrimidine Derivatives : Hybrid structures (e.g., pyrazolopyrimidine bearing sulfonamide moieties) demonstrated antiproliferative activity, highlighting the versatility of triazole-thiones in drug design .

Structural and Conformational Insights

Crystallographic studies reveal critical differences in molecular conformation:

- Dihedral Angles: Substituents like naphthyl groups (e.g., 4-amino-3-(1-naphthyl-oxymethyl)-1H-1,2,4-triazole-5-thione) introduce large dihedral angles (67.42°), altering molecular planarity and interaction with flat enzyme active sites .

Comparative Data Tables

Table 1: Substituent Effects on Solubility and Bioactivity

Biological Activity

4-Amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer therapy, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C5H7N5S2

- Molecular Weight : 189.27 g/mol

- IUPAC Name : 4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, 4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

The compound exhibited significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. The compound was tested against various bacterial strains and fungi.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The results indicate that the compound demonstrates moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Anti-inflammatory and Other Pharmacological Effects

In addition to its anticancer and antimicrobial activities, research has shown that this compound may possess anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines in vitro, which may contribute to its therapeutic effects in conditions characterized by inflammation.

The mechanism of action of 4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione is thought to involve the inhibition of key enzymes involved in cell proliferation and survival pathways in cancer cells. Additionally, its interaction with microbial cell membranes may disrupt normal cellular functions leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of the compound. Researchers synthesized multiple analogs and assessed their biological activities:

- Synthesis : The derivatives were synthesized using standard organic chemistry techniques involving nucleophilic substitution reactions.

- Evaluation : Each derivative was evaluated for its anticancer and antimicrobial activities using standardized assays.

The findings indicated that specific substitutions on the triazole ring enhanced biological activity significantly compared to the parent compound.

Q & A

Q. What are the optimal synthetic routes for 4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of 4-amino-1,2,4-triazole-5-thione derivatives with 4-methylthiadiazole precursors. Key steps include:

-

Use of AlCl₃ or NaOH as catalysts in solvents like chloroform or ethanol .

-

Reflux conditions (6–12 hours) to ensure complete cyclization .

-

Purification via recrystallization or column chromatography.

-

Optimization Tip : Adjust molar ratios (e.g., 1:1.2 for thione:aldehyde) and monitor reaction progress via TLC or HPLC .

- Data Table :

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | AlCl₃ (0.1 M) | |

| Solvent | Chloroform | |

| Reaction Time | 8–10 hours (reflux) | |

| Yield | 65–78% |

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR : Peaks at δ 8.2–8.5 ppm (thiadiazole protons) and δ 6.7–7.3 ppm (aromatic protons) .

- IR Spectroscopy : Bands at 3200–3400 cm⁻¹ (N-H stretch) and 1250–1350 cm⁻¹ (C=S) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 42.5%, N: 29.8%) .

- HPLC Purity : ≥95% purity using C18 columns with acetonitrile/water mobile phases .

Q. What are the solubility properties of the compound, and how do they impact experimental design?

- Methodological Answer : The compound exhibits limited aqueous solubility (12.2 µg/mL at pH 7.4) but dissolves in DMSO, DMF, or ethanol. For biological assays:

- Use DMSO stock solutions (≤1% v/v to avoid cytotoxicity) .

- Pre-filter solutions (0.22 µm) to prevent precipitation in cell culture media .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound and its derivatives?

- Methodological Answer :

-

PASS Online® : Predicts antimicrobial or anticancer activity by analyzing pharmacophore features (e.g., thione and triazole groups) .

-

Molecular Docking (AutoDock/Vina) : Simulate binding to targets like DHFR (dihydrofolate reductase) or β-tubulin .

-

ADMET Prediction : Use SwissADME or pkCSM to assess bioavailability and toxicity .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from:

-

Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

-

Stereochemical Purity : Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) .

-

Statistical Validation : Use ANOVA or t-tests with ≥3 biological replicates .

Q. What strategies improve the stability of this compound under physiological conditions?

- Methodological Answer :

- Prodrug Design : Modify thione to thiol ethers or ester derivatives to enhance plasma stability .

- Nanocarrier Encapsulation : Use PLGA nanoparticles (150–200 nm) to protect against enzymatic degradation .

- pH-Sensitive Formulations : Coat with Eudragit® S100 for targeted release in acidic tumor microenvironments .

Structural and Mechanistic Insights

Q. How does the methylthiadiazole moiety influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 4-methylthiadiazole group acts as an electron-withdrawing substituent, directing electrophilic attacks to the triazole ring’s N-1 position. Key observations:

- Kinetic Studies : Second-order rate constants (k₂ = 0.45 L/mol·s) with bromoalkanes in ethanol .

- Regioselectivity : Confirmed via X-ray crystallography (e.g., C–S bond formation at C-5 of triazole) .

Q. What crystallographic techniques are critical for resolving the compound’s 3D structure?

- Methodological Answer :

-

Single-Crystal X-ray Diffraction (SHELX) : Use SHELXL for refinement (R-factor ≤ 0.05) .

-

ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in the thione group .

-

CIF Validation : Check for outliers using CheckCIF/PLATON .

- Data Table :

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P 1 | |

| Unit Cell Volume | 678.3 ų | |

| R-Factor | 0.039 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.